molecular formula C20H20Cl2N4O2S B12048485 5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12048485
M. Wt: 451.4 g/mol
InChI Key: BSTARSXOHKJMGG-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves multiple steps. One common route includes the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-morpholinylmethylamine to form the corresponding amine derivative. The final step involves the cyclization of this intermediate with phenyl isothiocyanate to form the triazole-thione ring .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and solvents is also carefully managed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C20H20Cl2N4O2S/c21-15-6-7-18(17(22)12-15)28-13-19-23-25(14-24-8-10-27-11-9-24)20(29)26(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2

InChI Key

BSTARSXOHKJMGG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=S)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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